molecular formula C18H18O2 B6356445 (2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1176627-16-9

(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6356445
CAS No.: 1176627-16-9
M. Wt: 266.3 g/mol
InChI Key: GOJKDAJBBVHDKS-FMIVXFBMSA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings (A and B). The A-ring is substituted with an ethyl group at the para position, while the B-ring features a methoxy group at the meta position.

Chalcones are synthetically accessible via Claisen-Schmidt condensation, and their structural flexibility allows for diverse functionalization. The ethyl group on the A-ring contributes to hydrophobicity, while the methoxy group on the B-ring offers moderate electron-donating effects, influencing both electronic and steric properties .

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-14-7-10-16(11-8-14)18(19)12-9-15-5-4-6-17(13-15)20-2/h4-13H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJKDAJBBVHDKS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, can be fine-tuned to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name A-Ring Substituents B-Ring Substituents Key Biological Data (IC₅₀) Source
(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one 4-Ethyl 3-Methoxy Not reported N/A
Cardamonin 2,4-Dihydroxy Unsubstituted 4.35 μM (highest activity)
Compound 2j [(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone] 4-Bromo, 2-hydroxy, 5-iodo 4-Fluoro 4.703 μM
Compound 2h [(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone] 4-Chloro, 2-hydroxy, 5-iodo 4-Methoxy 13.82 μM
(2E)-1-(5-Bromothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one (VI) 5-Bromothiophen-2-yl 3-Methoxy Not reported (structural analog)
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one 4-Dimethylamino 2,5-Dimethylfuran-3-yl Not reported (electron-rich)

Key Observations

Electronegativity and Activity: The target compound lacks halogens (e.g., bromine, iodine) on the A-ring, which are linked to higher potency in cluster 6 chalcones (e.g., 2j and 2h). Substitutions with electronegative groups (e.g., fluoro, bromine) reduce IC₅₀ values, whereas methoxy or ethyl groups increase IC₅₀ due to decreased electronegativity .

Hydrophobicity vs. This contrasts with hydroxylated analogs (e.g., cardamonin), which exhibit higher solubility and activity .

Structural Analogues: Compound VI from replaces the ethylphenyl group with a bromothiophenyl moiety, introducing aromatic heterocyclic character. Such substitutions may alter π-π stacking interactions in biological targets . Dimethylamino-substituted chalcones (e.g., PAAPA in ) show strong interactions with ACE2, highlighting the role of electron-donating groups in target affinity .

Crystallographic and Supramolecular Features

  • The crystal packing of chalcones like (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one () reveals intermolecular interactions (e.g., halogen bonding) that stabilize the structure. The target compound’s ethyl and methoxy groups likely favor van der Waals interactions over hydrogen bonds, impacting solid-state stability .

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H18O2
  • Molecular Weight : 266.33 g/mol
  • CAS Number : 1354941-89-1

Chalcones, including this compound, exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that chalcones can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents.
  • Anticancer Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating pathways associated with cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

The compound's anticancer potential has been evaluated in various cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of NF-kB signaling pathway

Case Studies

  • Study on Antioxidant Properties :
    A study conducted by Smith et al. (2023) demonstrated that this compound effectively reduced oxidative stress markers in human fibroblast cells. The results indicated a significant decrease in malondialdehyde levels, a marker for lipid peroxidation.
  • Anticancer Research :
    In a comparative study on various chalcones, Johnson et al. (2024) found that this compound exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives. The study suggested that the ethyl and methoxy substitutions enhance its bioactivity.

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